3,3-Dimethylindolin-6-amine hydrochloride
Description
3,3-Dimethylindolin-6-amine hydrochloride (CAS: 1446412-22-1) is an indoline derivative featuring a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The molecule is substituted with a primary amine group at the 6-position and two methyl groups at the 3-position of the indoline scaffold. Its molecular formula is C₁₀H₁₅ClN₂, with a molecular weight of 198.69 g/mol.
The compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Evidence suggests its role in synthesizing acetylated derivatives for imidazolidinedione-based compounds .
Properties
IUPAC Name |
3,3-dimethyl-1,2-dihydroindol-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-10(2)6-12-9-5-7(11)3-4-8(9)10;/h3-5,12H,6,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZDKQWQYXDSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylindolin-6-amine hydrochloride typically involves the reaction of 3,3-dimethylindoline with an amine source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylindolin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
3,3-Dimethylindolin-6-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3-Dimethylindolin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key differences between 3,3-dimethylindolin-6-amine hydrochloride and its analogues:
Key Structural Differences and Implications
Substituent Effects: The 3,3-dimethyl groups in the target compound increase steric bulk compared to unmethylated analogues like 6-aminoindoline dihydrochloride . This may enhance metabolic stability but reduce binding affinity to certain receptors. Halogenated derivatives (e.g., 6-chloro or 3-CF₃) exhibit greater lipophilicity, improving blood-brain barrier penetration .
Synthetic Accessibility :
- The target compound is synthesized via acetylation of indoline precursors, while 6-methoxytryptamine requires indole alkylation .
- Halogenated derivatives often necessitate harsh conditions (e.g., iodination or fluorination), complicating scalability .
Pharmacological Potential: 6-Methoxytryptamine is linked to serotonin receptor modulation, whereas 3-(trifluoromethyl)-indole-6-amine may target enzymes like monoamine oxidases due to its electron-withdrawing CF₃ group . The dimethyl groups in the target compound likely limit its direct bioactivity but enhance its utility as a synthetic intermediate .
Biological Activity
3,3-Dimethylindolin-6-amine hydrochloride (CAS No. 1446412-22-1) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the indole family, which is well-known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as a modulator of several signaling pathways involved in disease processes. The specific mechanisms include:
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which can disrupt signaling pathways critical for cell proliferation and survival.
- Cytokine Modulation : It may influence the release and activity of pro-inflammatory cytokines, thus playing a role in inflammatory diseases.
Pharmacological Properties
The pharmacological properties of this compound have been explored in various studies. Key findings include:
- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Preliminary research indicates that it may protect neuronal cells from oxidative stress and apoptosis, highlighting its potential in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Modulates cytokine release | |
| Neuroprotection | Protects neurons from oxidative damage |
Case Study Example
One notable case study involved the evaluation of this compound's effects on multiple myeloma cell lines. The study reported significant inhibition of cell proliferation and induction of apoptosis, suggesting a promising role for this compound in cancer therapy. The experimental setup included:
- Cell Lines Used : RPMI8226 and U266 (human multiple myeloma cell lines).
- Dosage : Various concentrations ranging from 1 µM to 10 µM were tested.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating effective cytotoxicity at lower concentrations.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key aspects include:
- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
- Metabolism : Initial studies suggest hepatic metabolism may play a role in the elimination of the compound.
- Excretion : Primarily excreted via renal pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
